

Cross-Species Analysis of MOTS-c: A Comparative Guide to Function and Conservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mots-c*

Cat. No.: *B10818963*

[Get Quote](#)

Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a novel peptide encoded by a short open reading frame (sORF) within the mitochondrial 12S rRNA gene.[1][2] Unlike most peptides, which originate from nuclear DNA, **MOTS-c**'s mitochondrial origin places it at a unique intersection of intracellular communication, acting as a signaling molecule that relays information about the mitochondrial state to the rest of the cell and the body.[3][4] This "mitokine" plays a crucial role in regulating metabolic homeostasis, insulin sensitivity, and cellular stress responses.[1][4] Its levels have been observed to decline with age, and exercise has been shown to induce its expression, highlighting its potential as a therapeutic target for age-related and metabolic diseases.[2][4] This guide provides a comparative analysis of **MOTS-c** function and conservation across different species, supported by experimental data and detailed protocols.

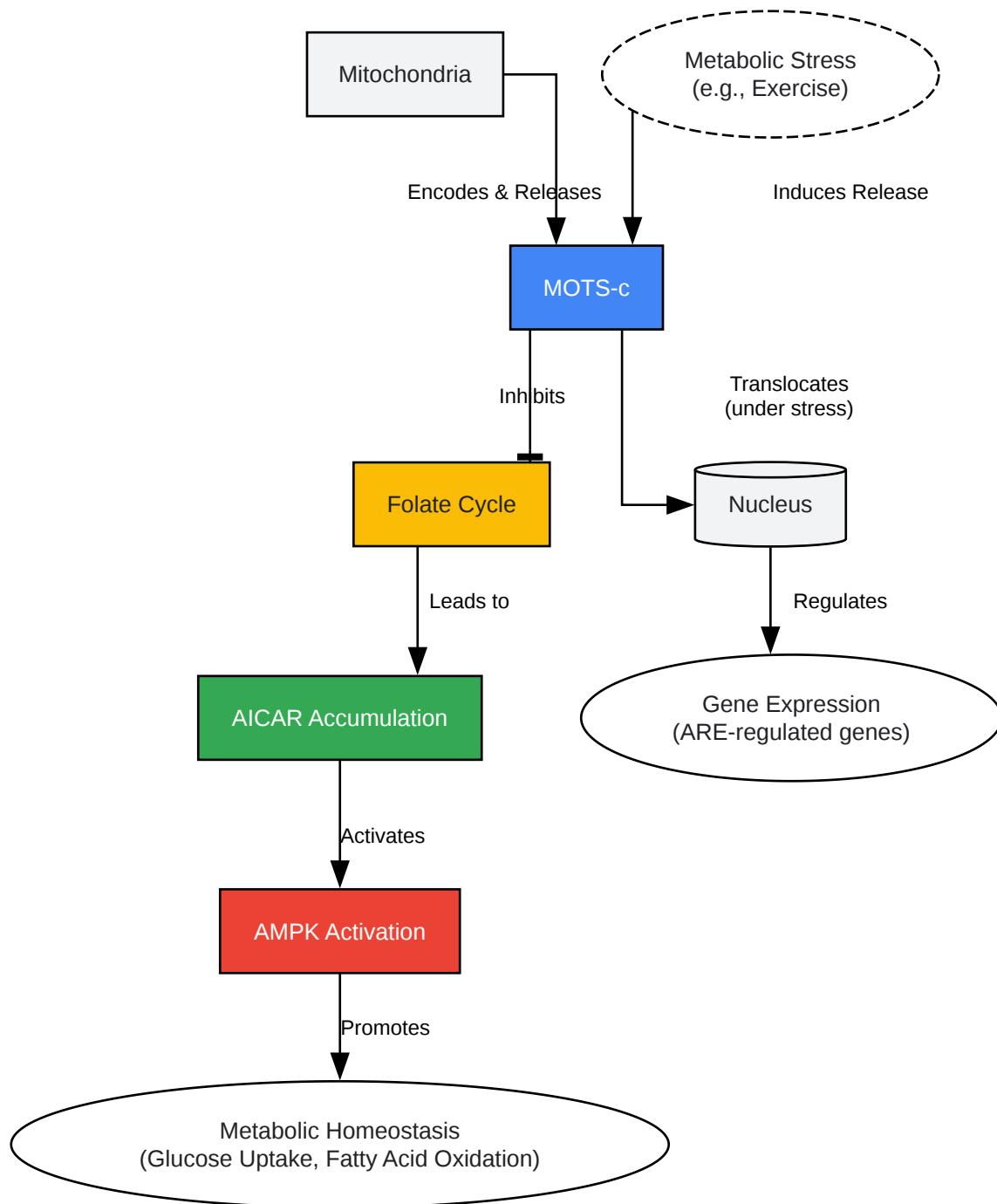
Conservation of MOTS-c Across Species

MOTS-c exhibits a remarkable degree of conservation among mammals, suggesting a crucial and sustained biological function throughout evolution.[4][5] The 16-amino-acid peptide, particularly its first 11 residues, is highly conserved across numerous mammalian species, including humans and rodents.[2][4][5][6] This high level of conservation is noteworthy given that the mitochondrial genome typically evolves at a faster rate than the nuclear genome.[4][5]

However, this conservation does not extend to some lower eukaryotes; for instance, **MOTS-c** is not conserved in species like *C. elegans* and *Drosophila melanogaster*.^[4]

Species	Amino Acid Sequence
Human	M R W Q E M G Y I F Y P R K L R
Chimpanzee	M R W Q E M G Y I F Y P R K L R
Macaque	M R W Q E M G Y I F Y P R K L R
Mouse	M R W Q E M G F I F Y P R K L R
Rat	M R W Q E M G F I F Y P R K L R
Cow	M R W Q E M G Y I F Y P R K L R
Dog	M R W Q E M G Y I F Y P R K L R

Data sourced from multiple sequence alignments in cited literature.^{[6][7]}


Cross-Species Functional Comparison of MOTS-c

Experimental studies, predominantly in mice and increasingly in humans, have elucidated the multifaceted roles of **MOTS-c**. It acts as a systemic hormone, with skeletal muscle being a primary target organ.^{[1][8]}

Function	Evidence in Mice	Evidence in Humans
Metabolic Regulation	<p>Prevents high-fat diet-induced obesity and insulin resistance.</p> <p>[1][6] Improves glucose utilization and enhances insulin sensitivity, partially by increasing the expression of the GLUT4 glucose transporter.[5] In ovariectomized female mice, it reduces fat accumulation and improves insulin sensitivity.[1]</p>	<p>Plasma MOTS-c levels are often dysregulated in metabolic conditions. Exercise, a key modulator of metabolic health, significantly increases MOTS-c levels in skeletal muscle and circulation.[1]</p>
Exercise & Physical Performance	<p>Administration of MOTS-c enhances physical capacity and performance on treadmills and rotarods in young, middle-aged, and old mice.[1] Old mice treated with MOTS-c doubled their running capacity.</p> <p>[1] A single dose can improve running time and distance in untrained mice.</p>	<p>Endogenous MOTS-c levels in skeletal muscle and plasma increase significantly during and after exercise.[1] This suggests MOTS-c is an exercise-induced peptide that may mediate some of the systemic benefits of physical activity.</p>
Aging & Healthspan	<p>MOTS-c levels decline with age.[2] Late-life MOTS-c treatment in mice improves physical function, including grip strength and gait, enhancing healthspan.[1]</p>	<p>Circulating MOTS-c levels are higher in young individuals compared to middle-aged and older people.[2]</p>
Cellular Stress Response	<p>Under metabolic stress, MOTS-c translocates to the nucleus to regulate genes involved in stress adaptation and antioxidant defense.[2][4]</p>	<p>The exercise-induced expression of MOTS-c suggests a role in adapting to the metabolic stress of physical exertion.[1]</p>

Signaling Pathways and Mechanisms of Action

MOTS-c exerts its effects by modulating key cellular signaling pathways. A primary mechanism involves its ability to inhibit the folate cycle. This leads to the accumulation of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), a natural activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Under conditions of metabolic stress, **MOTS-c** can also translocate from the mitochondria to the nucleus, where it influences the expression of genes, including those with antioxidant response elements (ARE), to promote cellular resilience.[2][4]

[Click to download full resolution via product page](#)

Caption: **MOTS-c** signaling pathway leading to AMPK activation and nuclear translocation.

Experimental Protocols

Protocol: Assessing the Effect of MOTS-c on Physical Performance in Mice

This protocol describes a common method to evaluate the impact of exogenous **MOTS-c** administration on the physical endurance of mice using a treadmill test.

1. Animals and Acclimation:

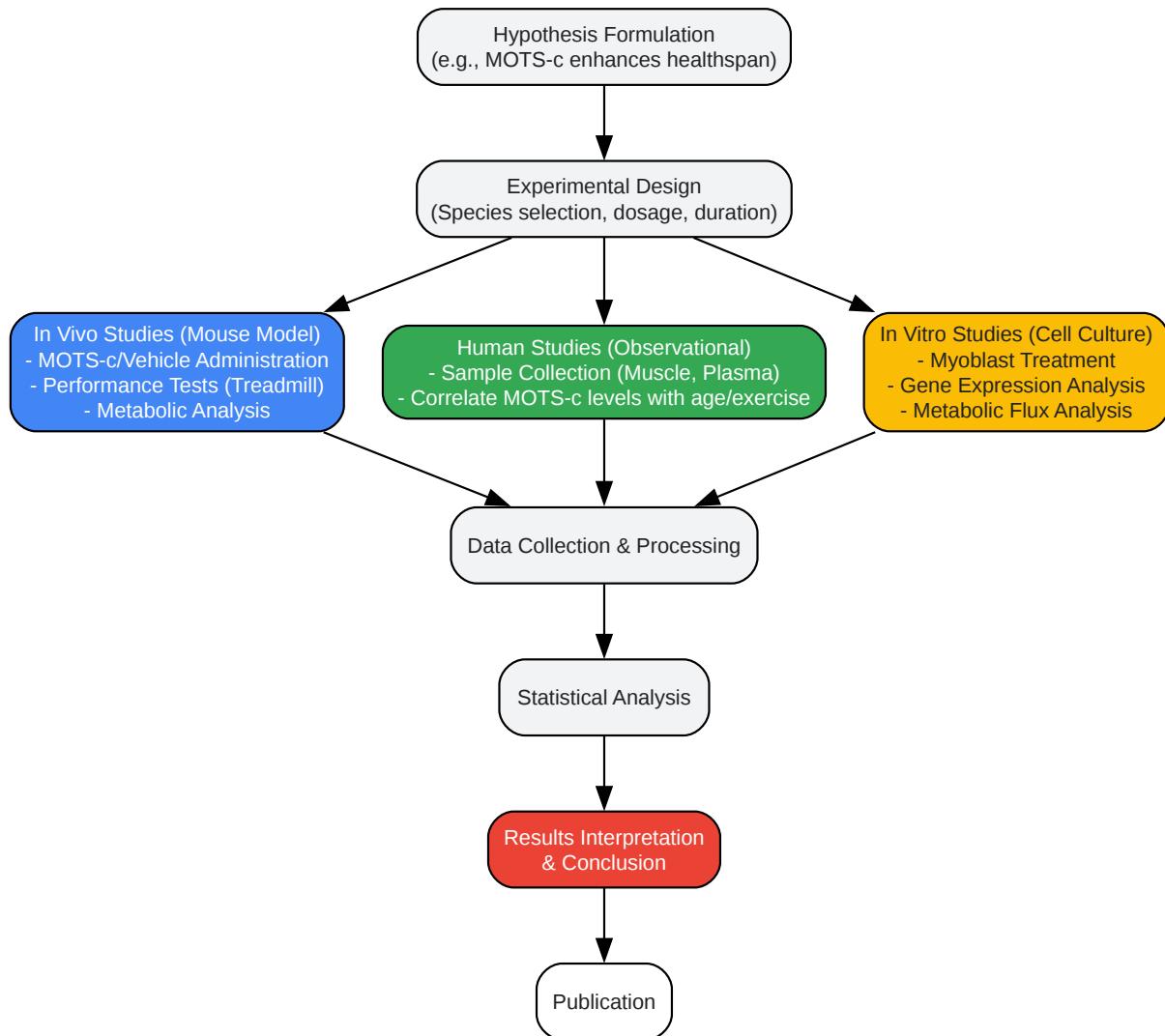
- Species/Strain: C57BL/6J mice (or other appropriate strain).
- Age: Young adult (e.g., 2-3 months) or aged (e.g., 22-24 months) depending on the study's focus.
- Housing: House mice in standard conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
- Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment. Acclimate them to the treadmill for 2-3 days (e.g., 5-10 minutes at a low speed) to reduce novelty-induced stress.

2. MOTS-c Administration:

- Peptide: Synthesized, purified full-length human **MOTS-c** peptide.
- Vehicle: Sterile 0.9% saline.
- Dosage: A typical dose ranges from 5 to 15 mg/kg body weight.^[9]
- Route of Administration: Intraperitoneal (IP) injection is commonly used.
- Treatment Schedule: Administer **MOTS-c** or vehicle daily for a set period (e.g., 7-14 days) before the performance test.^[9] For acute studies, a single dose may be given 10-30 minutes prior to the exercise challenge.

3. Treadmill Endurance Test:

- Apparatus: A multi-lane rodent treadmill equipped with a shock grid at the rear to provide motivation.


- Protocol:
 - Place the mouse on the treadmill.
 - Start with a warm-up period (e.g., 5 minutes at 10-13 m/min).
 - Gradually increase the speed (e.g., by 1 m/min every 2-5 minutes) until a steady speed is reached (e.g., 18 m/min).
 - Continue the test until the mouse reaches exhaustion. Exhaustion is typically defined as the inability to continue running, spending >5-10 seconds on the shock grid despite gentle prompting.
- Data Collection: Record the total time run and the total distance covered for each mouse.

4. Data Analysis:

- Compare the mean running time and distance between the **MOTS-c**-treated group and the vehicle-treated control group.
- Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine significance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cross-species study on **MOTS-c** function.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for **MOTS-c** cross-species research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-Species Analysis of MOTS-c: A Comparative Guide to Function and Conservation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10818963#cross-species-analysis-of-mots-c-function-and-conservation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com